molecular formula C6H8N2OS B12966334 5-Methyl-6-(methylthio)pyridazin-3(2H)-one

5-Methyl-6-(methylthio)pyridazin-3(2H)-one

Cat. No.: B12966334
M. Wt: 156.21 g/mol
InChI Key: CAVXMVNCRZNYIT-UHFFFAOYSA-N
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Description

5-Methyl-6-(methylthio)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a pyridazine ring substituted with a methyl group at the 5-position and a methylthio group at the 6-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(methylthio)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dichloropyridazine with methylthiolate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(methylthio)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine derivative using reducing agents like sodium borohydride.

    Substitution: The methyl group at the 5-position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Dihydropyridazine derivatives

    Substitution: Halogenated or nitrated pyridazine derivatives

Scientific Research Applications

5-Methyl-6-(methylthio)pyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(methylthio)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio group can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-6-(methylsulfonyl)pyridazin-3(2H)-one
  • 5-Methyl-6-(methylamino)pyridazin-3(2H)-one
  • 5-Methyl-6-(methylthio)pyrimidin-4(3H)-one

Uniqueness

5-Methyl-6-(methylthio)pyridazin-3(2H)-one is unique due to the presence of both a methyl and a methylthio group on the pyridazine ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. The methylthio group, in particular, can influence the compound’s lipophilicity and electronic properties, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

4-methyl-3-methylsulfanyl-1H-pyridazin-6-one

InChI

InChI=1S/C6H8N2OS/c1-4-3-5(9)7-8-6(4)10-2/h3H,1-2H3,(H,7,9)

InChI Key

CAVXMVNCRZNYIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NN=C1SC

Origin of Product

United States

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